[4-(Cyclohexylmethoxy)phenyl]boronic acid
Overview
Description
[4-(Cyclohexylmethoxy)phenyl]boronic acid: is an organic compound with the molecular formula C13H19BO3 and a molecular weight of 234.1 g/mol It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclohexylmethoxy group
Mechanism of Action
Target of Action
The primary target of [4-(Cyclohexylmethoxy)phenyl]boronic acid is the palladium (0) catalyst in the Suzuki-Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the formation of new organic compounds through the creation of carbon-carbon bonds .
Pharmacokinetics
The compound’s stability, readiness for preparation, and environmentally benign nature suggest it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds, expanding the diversity and complexity of potential chemical structures .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki-Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that this compound can perform effectively in a variety of chemical environments .
Biochemical Analysis
Biochemical Properties
[4-(Cyclohexylmethoxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases and kinases. These enzymes are crucial in regulating various cellular processes, including signal transduction and metabolism. The boronic acid group in this compound forms reversible covalent bonds with the active site serine residues of serine proteases, thereby inhibiting their activity. This interaction is essential for studying enzyme mechanisms and developing therapeutic agents .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting serine proteases, this compound can alter the proteolytic processing of signaling molecules, thereby affecting downstream signaling pathways. This modulation can lead to changes in gene expression profiles and metabolic activities, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety interacts with the hydroxyl groups of serine residues in the active sites of enzymes, forming a tetrahedral boronate ester complex. This interaction inhibits enzyme activity by blocking substrate access to the active site. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions but may degrade over extended periods, leading to a gradual loss of activity. Long-term exposure to this compound can result in sustained inhibition of target enzymes, affecting cellular processes such as metabolism and signal transduction .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects are observed where the compound’s efficacy plateaus, and further increases in dosage do not enhance its inhibitory activity but may increase toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, inhibition of serine proteases by this compound can alter the processing of metabolic intermediates, impacting overall metabolic homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclohexylmethoxy)phenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with a cyclohexylmethanol under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions: [4-(Cyclohexylmethoxy)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or quinones under oxidative conditions.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Cyclohexylmethoxy-substituted phenyl alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: In organic synthesis, [4-(Cyclohexylmethoxy)phenyl]boronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: Its boronic acid moiety can interact with biological molecules, making it a candidate for enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity allows for the modification of polymer backbones, enhancing material properties .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- Cyclohexylboronic acid
Comparison: Compared to phenylboronic acid and 4-methoxyphenylboronic acid, [4-(Cyclohexylmethoxy)phenyl]boronic acid offers unique steric and electronic properties due to the presence of the cyclohexylmethoxy group. This modification can enhance its reactivity and selectivity in certain chemical reactions. Additionally, the cyclohexyl group provides increased hydrophobicity, which can be advantageous in biological applications .
Properties
IUPAC Name |
[4-(cyclohexylmethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h6-9,11,15-16H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOJKGOXRZMOBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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